4-(CHLOROACETOXY)BUTYL ACRYLATE

Description

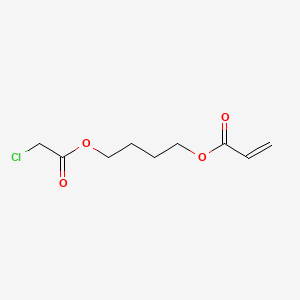

4-(Chloroacetoxy)butyl acrylate (chemical formula: C₉H₁₃ClO₄) is a chlorinated acrylate ester characterized by a butyl chain modified with a chloroacetoxy group. This compound combines the reactive acrylate moiety with a halogenated substituent, making it valuable in polymer chemistry for synthesizing materials with tailored properties such as enhanced crosslinking capacity, UV resistance, or biodegradability. Its structure allows for dual reactivity: the acrylate group participates in radical polymerization, while the chloroacetoxy group can undergo nucleophilic substitution or hydrolysis .

Properties

IUPAC Name |

4-(2-chloroacetyl)oxybutyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClO4/c1-2-8(11)13-5-3-4-6-14-9(12)7-10/h2H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDNFFCYZUBMQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCOC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30699204 | |

| Record name | 4-[(Chloroacetyl)oxy]butyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157525-13-8 | |

| Record name | 4-[(Chloroacetyl)oxy]butyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(CHLOROACETOXY)BUTYL ACRYLATE typically involves the esterification of butyl prop-2-enoate with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety .

Chemical Reactions Analysis

Types of Reactions

4-(CHLOROACETOXY)BUTYL ACRYLATE undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.

Hydrolysis Conditions: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Major Products Formed

Amides and Thioesters: Formed from substitution reactions with amines and thiols, respectively.

Carboxylic Acids and Alcohols: Resulting from hydrolysis reactions.

Scientific Research Applications

4-(CHLOROACETOXY)BUTYL ACRYLATE has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 4-(CHLOROACETOXY)BUTYL ACRYLATE involves its reactivity towards nucleophiles. The chloroacetyl group is highly electrophilic, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions to modify other molecules. The prop-2-enoate moiety also participates in polymerization reactions, contributing to the formation of long-chain polymers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 4-(chloroacetoxy)butyl acrylate, we compare it with analogous acrylates and chlorinated esters, focusing on reactivity, applications, and physicochemical properties.

Butyl Acrylate (C₇H₁₂O₂)

- Structure : Lacks the chloroacetoxy group, featuring only a butyl chain attached to the acrylate.

- Reactivity : Primarily undergoes radical polymerization due to the acrylate group. Widely used in adhesives, coatings, and elastomers .

- Applications : A key component in pressure-sensitive adhesives (PSAs), as demonstrated in formulations combining 2-ethylhexyl acrylate, methyl acrylate, and acrylic acid for tunable tack and peel strength .

- Biological Relevance : Detected as a volatile organic compound (VOC) in flowering plants, eliciting electrophysiological responses in insects like A. lucorum .

Butyl 4-(4-Chloro-2-methylphenoxy)butyrate

- Structure: Contains a phenoxy group with a chlorine substituent, differing from the chloroacetoxy moiety in this compound.

- Reactivity : The ester group and aromatic chlorine enable applications in agrochemicals or pharmaceuticals, but it lacks the acrylate group’s polymerization capability .

2-Ethylhexyl Acrylate (C₁₁H₂₀O₂)

- Structure : Branched alkyl chain increases steric hindrance compared to linear butyl groups.

- Reactivity : Slower polymerization kinetics than butyl acrylate but offers improved flexibility in polymers.

- Applications : Used in PSAs and UV-curable coatings, often blended with butyl acrylate to balance hardness and elasticity .

Chlorinated Acrylates (e.g., Chloroethyl Acrylate)

- Structure : Features a chlorine atom directly on the alkyl chain, unlike the chloroacetoxy group in this compound.

- Reactivity : The chlorine atom enhances flame retardancy and chemical resistance in polymers but may reduce hydrolytic stability.

- Environmental Impact : Higher persistence in ecosystems due to C-Cl bond stability, necessitating stringent air monitoring protocols akin to those for butyl acrylate .

Comparative Data Tables

Table 1: Physicochemical Properties

| Compound | Boiling Point (°C) | Molecular Weight | Key Functional Groups | Polymerization Rate |

|---|---|---|---|---|

| This compound | ~250 (estimated) | 220.65 | Acrylate, Chloroacetoxy | Moderate |

| Butyl acrylate | 145–149 | 128.17 | Acrylate | High |

| 2-Ethylhexyl acrylate | 214–218 | 184.28 | Acrylate | Moderate |

| Butyl 4-(4-chloro-2-methylphenoxy)butyrate | >300 (estimated) | 286.78 | Ester, Aromatic Chlorine | Non-polymerizable |

Research Findings and Insights

- Electrophysiological Activity: Butyl acrylate and related esters are bioactive VOCs in plants, attracting insects like A. lucorum .

- Polymer Performance: The chloroacetoxy group introduces sites for post-polymerization modification (e.g., quaternization), a feature absent in non-chlorinated acrylates like butyl or 2-ethylhexyl acrylate .

- Environmental Monitoring : Butyl acrylate requires rigorous air quality controls due to volatility and toxicity ; this compound likely demands similar protocols but with added precautions for chlorine release.

Biological Activity

4-(Chloroacetoxy)butyl acrylate is a chemical compound that belongs to the class of acrylates, which are widely used in various industrial applications, including adhesives, coatings, and polymers. Understanding its biological activity is crucial for assessing its safety and potential therapeutic uses. This article reviews the available literature on the biological activity of this compound, focusing on its toxicity, biochemical interactions, and potential applications.

- Molecular Formula : C₇H₉ClO₃

- Molecular Weight : 178.60 g/mol

- CAS Number : 101-82-6

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its toxicity and potential as a reactive monomer in polymer chemistry. Key findings include:

- Toxicity : Studies indicate that acrylates can exhibit cytotoxic effects depending on their concentration and exposure duration. For instance, butyl acrylate has shown moderate toxicity with an oral LD50 of approximately 3143 mg/kg in rats . While specific data on this compound is limited, it is reasonable to infer similar toxicity profiles due to structural similarities.

- Skin Sensitization : Acrylates are known to cause skin sensitization. Research indicates that exposure to certain acrylates can lead to allergic reactions in sensitive individuals .

- Carcinogenic Potential : Some studies have suggested that acrylates may have carcinogenic properties when exposed to certain conditions or when metabolized into more reactive species. However, definitive studies specifically addressing this compound are lacking.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that its reactivity stems from the presence of the chloroacetoxy group, which can undergo hydrolysis and other reactions leading to the formation of reactive intermediates. These intermediates may interact with cellular components, leading to cytotoxicity or other biological effects.

Case Studies and Research Findings

- Cytotoxicity Assays :

- Polymerization Studies :

- Environmental Impact :

Data Table: Toxicological Profile Comparison

| Compound | Oral LD50 (mg/kg) | Skin Sensitization | Carcinogenic Potential |

|---|---|---|---|

| This compound | TBD | Yes | Possible |

| Butyl Acrylate | 3143 | Yes | Possible |

| N-Butyl Acrylate | 9050 | Yes | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.